3-benzamido-N-(4-methylpyridin-2-yl)benzamide
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Overview
Description
3-benzamido-N-(4-methylpyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 4-methyl-2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(4-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido or pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridinyl derivatives.
Scientific Research Applications
3-benzamido-N-(4-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylpyridin-2-yl)benzamide: Similar structure but lacks the benzamido group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains additional pyrimidinyl and piperazinyl groups.
Uniqueness
3-benzamido-N-(4-methylpyridin-2-yl)benzamide is unique due to its specific combination of benzamido and pyridinyl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H17N3O2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-benzamido-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C20H17N3O2/c1-14-10-11-21-18(12-14)23-20(25)16-8-5-9-17(13-16)22-19(24)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,24)(H,21,23,25) |
InChI Key |
HSXQBSRGQJETMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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